molecular formula C10H10N6S B8647528 (6-(3-Methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

(6-(3-Methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B8647528
M. Wt: 246.29 g/mol
InChI Key: UNAWKOISGPZZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(3-Methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H10N6S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N6S

Molecular Weight

246.29 g/mol

IUPAC Name

[6-(3-methyl-1,2-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C10H10N6S/c1-6-4-8(17-15-6)7-2-3-9-12-13-10(5-11)16(9)14-7/h2-4H,5,11H2,1H3

InChI Key

UNAWKOISGPZZFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C2=NN3C(=NN=C3CN)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (2889 μl, 37505 μmol) was added to a stirred suspension of tert-butyl (6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamate (464 mg, 1339 μmol) in DCM (10 mL) at RT. The reaction mixture was stirred at RT for 45 min. and then concentrated in vacuo. 2M NH3 in MeOH was added. Purification by MPLC (DCM/MeOH+1% NH4OH) afforded the title compound (226 mg, 69% yield). MS m/z=247.1 [M+H]+. Calc'd for C10H10N6S: 246.30.
Quantity
2889 μL
Type
reactant
Reaction Step One
Name
tert-butyl (6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamate
Quantity
464 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
69%

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